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molecular formula C11H11ClO3 B8453981 Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester

Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester

Cat. No. B8453981
M. Wt: 226.65 g/mol
InChI Key: PRMHQIVOFKWXCI-UHFFFAOYSA-N
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Patent
US06087502

Procedure details

To 21 ml of thionyl chloride was suspended 9.3 g/45 mmol of 3,5-dimethyl-4-acetoxybenzoic acid, and the suspension was refluxed under heat for 90 minutes. After cooling to room temperature, excessive thionyl chloride was distilled off under reduced pressure to obtain 9.9 g of the desired 3,5-dimethyl-4-acetoxybenzoyl chloride.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([CH3:19])[C:14]=1[O:15][C:16](=[O:18])[CH3:17])[C:9](O)=[O:10]>>[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([CH3:19])[C:14]=1[O:15][C:16](=[O:18])[CH3:17])[C:9]([Cl:3])=[O:10]

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
45 mmol
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(C1OC(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heat for 90 minutes
Duration
90 min
DISTILLATION
Type
DISTILLATION
Details
excessive thionyl chloride was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)Cl)C=C(C1OC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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